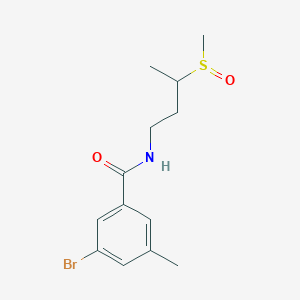
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives, and it works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Mechanism of Action
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and physiological effects:
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever. It has also been shown to inhibit platelet aggregation, which can help to prevent blood clots.
Advantages and Limitations for Lab Experiments
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to its use. This compound acid can be toxic in high doses, and it may have unwanted side effects in some individuals. In addition, it may not be effective in all types of experiments, and other drugs may be more appropriate for certain applications.
Future Directions
There are several potential future directions for research on 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for this compound acid in cancer patients. In addition, more research is needed to determine the mechanism of action of this compound acid in cancer cells, and to identify any potential side effects or interactions with other drugs. Another area of interest is the development of new formulations of this compound acid, such as sustained-release formulations or topical creams, which may improve its efficacy and reduce side effects. Finally, more research is needed to determine the long-term safety and efficacy of this compound acid in various patient populations, including children, pregnant women, and the elderly.
Synthesis Methods
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be synthesized through various methods, including the reaction of 4-chloro-3-nitrobenzoic acid with sodium methoxide, followed by the addition of 4-penten-2-ylsulfonamide. The resulting compound is then reduced with sodium borohydride to produce this compound acid.
Scientific Research Applications
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions, including menstrual cramps, rheumatoid arthritis, and osteoarthritis. In addition, this compound acid has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-5-10(3)14-19(17,18)12-8-11(13(15)16)7-6-9(12)2/h4,6-8,10,14H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFOHBALBOQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)

![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)


![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)

![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)

